Cas no 864424-01-1 (1-[2-(2-BROMOPHENOXY)ETHYL]-PIPERIDINE)
![1-[2-(2-BROMOPHENOXY)ETHYL]-PIPERIDINE structure](https://www.kuujia.com/scimg/cas/864424-01-1x500.png)
1-[2-(2-BROMOPHENOXY)ETHYL]-PIPERIDINE Chemical and Physical Properties
Names and Identifiers
-
- 1-[2-(2-BROMOPHENOXY)ETHYL]-PIPERIDINE
- 1-[2-(2-Bromophenoxy)ethyl]piperidine
- MFCD01308393
- AMY27218
- 1-(2-(2-Bromophenoxy)ethyl)piperidine
- 864424-01-1
- AKOS009076617
- TS-01020
- CS-0456592
- DB-363145
-
- MDL: MFCD01308393
- Inchi: InChI=1S/C13H18BrNO/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2
- InChI Key: DVLYMWCRXBKSSB-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)CCOC2=CC=CC=C2Br
Computed Properties
- Exact Mass: 283.05700
- Monoisotopic Mass: 283.05718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5Ų
- XLogP3: 3.5
Experimental Properties
- PSA: 12.47000
- LogP: 3.25170
1-[2-(2-BROMOPHENOXY)ETHYL]-PIPERIDINE Security Information
1-[2-(2-BROMOPHENOXY)ETHYL]-PIPERIDINE Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-[2-(2-BROMOPHENOXY)ETHYL]-PIPERIDINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB540756-250mg |
1-[2-(2-Bromophenoxy)ethyl]piperidine; . |
864424-01-1 | 250mg |
€127.90 | 2025-03-19 | ||
abcr | AB540756-2.52,5g |
1-[2-(2-Bromophenoxy)ethyl]piperidine; . |
864424-01-1 | 2.52,5g |
€464.80 | 2024-04-16 | ||
abcr | AB540756-1 g |
1-[2-(2-Bromophenoxy)ethyl]piperidine; . |
864424-01-1 | 1g |
€235.60 | 2023-04-14 | ||
Apollo Scientific | OR200099-250mg |
1-[2-(2-Bromophenoxy)ethyl]piperidine |
864424-01-1 | 95 | 250mg |
£72.00 | 2025-02-19 | |
Ambeed | A909559-1g |
1-(2-(2-Bromophenoxy)ethyl)piperidine |
864424-01-1 | 97% | 1g |
$125.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y1004489-10g |
1-(2-(2-bromophenoxy)ethyl)piperidine |
864424-01-1 | 95% | 10g |
$1000 | 2025-02-22 | |
Apollo Scientific | OR200099-1g |
1-[2-(2-Bromophenoxy)ethyl]piperidine |
864424-01-1 | 95 | 1g |
£171.00 | 2025-02-19 | |
Ambeed | A909559-5g |
1-(2-(2-Bromophenoxy)ethyl)piperidine |
864424-01-1 | 97% | 5g |
$579.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527259-1g |
1-(2-(2-Bromophenoxy)ethyl)piperidine |
864424-01-1 | 98% | 1g |
¥2152.00 | 2024-04-28 | |
A2B Chem LLC | AX03448-1g |
1-(2-(2-Bromophenoxy)ethyl)piperidine |
864424-01-1 | >95% | 1g |
$276.00 | 2024-04-19 |
1-[2-(2-BROMOPHENOXY)ETHYL]-PIPERIDINE Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on 1-[2-(2-BROMOPHENOXY)ETHYL]-PIPERIDINE
1-[2-(2-BROMOPHENOXY)ETHYL]-PIPERIDINE: An Overview of CAS No. 864424-01-1
1-[2-(2-Bromophenoxy)ethyl]-piperidine (CAS No. 864424-01-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential applications in various therapeutic areas, including neurology and oncology. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 1-[2-(2-bromophenoxy)ethyl]-piperidine.
Chemical Structure and Properties
1-[2-(2-Bromophenoxy)ethyl]-piperidine is a piperidine derivative with a bromophenoxy substituent attached to an ethyl group. The molecular formula of this compound is C13H18BrNO, and its molecular weight is approximately 276.2 g/mol. The presence of the bromine atom and the piperidine ring imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical reactions and biological studies.
The compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it has limited solubility in water. This solubility profile is crucial for its use in both in vitro and in vivo experiments, as it allows for easy handling and formulation. Additionally, the compound's stability under various conditions, such as temperature and pH, has been extensively studied to ensure its reliability in experimental settings.
Synthesis Methods
The synthesis of 1-[2-(2-bromophenoxy)ethyl]-piperidine can be achieved through several routes, each with its own advantages and challenges. One common method involves the nucleophilic substitution reaction between 2-bromophenol and 1-chloro-2-(bromomethyl)ethane, followed by amination with piperidine. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.
An alternative approach involves the use of transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These methods offer improved selectivity and efficiency, making them attractive options for large-scale synthesis. Recent advancements in catalytic systems have further enhanced the feasibility of these synthetic routes, enabling more efficient production of 1-[2-(2-bromophenoxy)ethyl]-piperidine.
Biological Activities
1-[2-(2-Bromophenoxy)ethyl]-piperidine has been investigated for its potential biological activities, particularly in the context of neurological disorders and cancer. Studies have shown that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
In addition to its anti-inflammatory effects, 1-[2-(2-bromophenoxy)ethyl]-piperidine has demonstrated promising anticancer activities. Research has indicated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. These findings suggest that the compound may have therapeutic potential in treating certain types of cancer.
Clinical Applications and Research Advancements
The potential clinical applications of 1-[2-(2-bromophenoxy)ethyl]-piperidine are currently being explored through preclinical studies and early-stage clinical trials. Preclinical studies have shown that the compound is well-tolerated at therapeutic doses and exhibits minimal toxicity to normal cells. These results are encouraging for its further development as a therapeutic agent.
In recent years, several research groups have focused on optimizing the pharmacokinetic properties of 1-[2-(2-bromophenoxy)ethyl]-piperidine. Efforts have been made to improve its bioavailability, reduce metabolic degradation, and enhance its target specificity. These optimizations are crucial for ensuring that the compound can effectively reach its intended site of action within the body.
Conclusion
1-[2-(2-Bromophenoxy)ethyl]-piperidine (CAS No. 864424-01-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, it is likely that this compound will play an increasingly important role in advancing our understanding of various diseases and developing novel treatments.
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